4-(Aminomethyl)-5-iodo-2-methoxyphenol chemical properties and structure
4-(Aminomethyl)-5-iodo-2-methoxyphenol chemical properties and structure
An In-Depth Technical Guide to 4-(Aminomethyl)-5-iodo-2-methoxyphenol: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive scientific overview of 4-(Aminomethyl)-5-iodo-2-methoxyphenol, a substituted phenolic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structurally related analogs to infer its chemical properties, propose a robust synthetic pathway, and discuss its potential biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule as a novel building block or therapeutic lead.
Introduction and Molecular Overview
4-(Aminomethyl)-5-iodo-2-methoxyphenol belongs to the class of substituted guaiacols (2-methoxyphenols). The core structure features a phenol ring substituted with a methoxy group, an aminomethyl side chain, and an iodine atom. This unique combination of functional groups suggests a rich potential for biological activity. The phenolic hydroxyl and methoxy groups are common motifs in natural products with antioxidant and anti-inflammatory properties.[1] The aminomethyl group introduces basicity and a potential point of interaction with biological targets, while the iodine atom can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing pharmacological effects.[1][2]
This document will explore the molecule's characteristics by drawing parallels with its non-iodinated parent, 4-(Aminomethyl)-2-methoxyphenol[3], and its hydroxymethyl analog, 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.[4]
Chemical Structure and Identifiers
The structural framework of 4-(Aminomethyl)-5-iodo-2-methoxyphenol is foundational to understanding its reactivity and potential biological function.
Caption: Chemical structure of 4-(Aminomethyl)-5-iodo-2-methoxyphenol.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 4-(Aminomethyl)-5-iodo-2-methoxyphenol | Inferred |
| Synonyms | 5-Iodovanillylamine | Inferred |
| CAS Number | Not assigned | - |
| Molecular Formula | C₈H₁₀INO₂ | Calculated |
| Molecular Weight | 279.08 g/mol | Calculated |
| InChI Key | (Predicted) | Inferred |
Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure and data from analogous molecules. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.
Table 2: Predicted Physicochemical Properties
| Property | Value | Rationale / Comparative Source |
| Appearance | Off-white to light brown solid | Inferred from related phenols.[4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | Inferred from similar structures.[4] |
| pKa (Phenolic OH) | ~9-10 | Predicted based on substituted phenols. |
| pKa (Ammonium) | ~9-10 | Predicted based on benzylamines. |
| XLogP3 | ~1.8 | Predicted; increased lipophilicity due to iodine compared to the parent compound.[4] |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol can be envisioned starting from the readily available precursor, 4-(Aminomethyl)-2-methoxyphenol (also known as vanillylamine). The key transformation is the regioselective electrophilic iodination of the electron-rich aromatic ring. The hydroxyl and methoxy groups are ortho, para-directing, and the position ortho to the hydroxyl group and meta to the aminomethyl group is sterically accessible and electronically favored for iodination.
Caption: Proposed synthetic workflow for 4-(Aminomethyl)-5-iodo-2-methoxyphenol.
Detailed Experimental Protocol (Hypothesized)
This protocol is adapted from established methods for the iodination of activated phenolic rings.[4][5]
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Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(Aminomethyl)-2-methoxyphenol hydrochloride in methanol. Add 1.1 equivalents of Sodium Iodide (NaI) and stir until fully dissolved. Cool the flask to 0 °C in an ice-water bath.
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Causality: Using the hydrochloride salt can protect the amine during the reaction. The reaction is cooled to control the rate and prevent potential side reactions from the highly reactive electrophilic iodine species generated in situ.
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-
Iodination: Slowly add a solution of sodium hypochlorite (e.g., commercial bleach, ~1.2 equivalents) dropwise to the cooled mixture over 20-30 minutes. Maintain vigorous stirring.
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Causality: Sodium hypochlorite oxidizes sodium iodide to generate the electrophilic iodine species (hypoiodite or I⁺ equivalent) required for the aromatic substitution. A slow addition rate is crucial to maintain control over the exothermic reaction.
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-
Reaction Monitoring & Quench: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine and hypochlorite.
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Workup and Isolation: Adjust the pH of the solution to ~8-9 with a suitable base (e.g., sodium bicarbonate) to deprotonate the amine and facilitate extraction. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(Aminomethyl)-5-iodo-2-methoxyphenol.
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Self-Validation: The structure and purity of the final product must be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
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Potential Biological Activity and Applications
While no specific biological data exists for 4-(Aminomethyl)-5-iodo-2-methoxyphenol, its structural motifs allow for informed hypotheses regarding its pharmacological potential.
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Antioxidant and Anti-inflammatory Properties: The 2-methoxyphenol (guaiacol) core is a known scavenger of free radicals.[1][5] This activity is attributed to the phenolic hydroxyl group's ability to donate a hydrogen atom. This suggests the compound could have applications in conditions associated with oxidative stress and inflammation.
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Neurological and Receptor Activity: Many iodinated phenethylamines are known to have potent effects on the central nervous system, often acting as ligands for serotonin or dopamine receptors.[6][7] For instance, compounds like 25I-NBOH show high affinity for serotonin 5-HT₂ₐ receptors and can have cardiovascular effects.[7] Therefore, it is plausible that 4-(Aminomethyl)-5-iodo-2-methoxyphenol could serve as a scaffold for developing novel CNS-active agents.
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Antimicrobial Potential: Halogenation of phenols is a well-established strategy to enhance their antimicrobial activity.[8] The presence of iodine on the phenolic ring could confer antibacterial or antifungal properties.
Hypothesized Signaling Pathway Interaction
Based on the anti-inflammatory potential of related methoxyphenols, a plausible mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[4]
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Directions
4-(Aminomethyl)-5-iodo-2-methoxyphenol is a synthetically accessible molecule with significant, albeit currently unexplored, potential in medicinal chemistry. Its structure combines the proven antioxidant framework of guaiacol with an amine functional group and a modulating iodine atom. The proposed synthesis provides a clear path for its preparation, enabling further investigation.
Future research should focus on the practical synthesis and rigorous characterization of this compound. Subsequently, a comprehensive biological evaluation is warranted to screen for antioxidant, anti-inflammatory, antimicrobial, and CNS receptor binding activities to validate the hypotheses presented in this guide.
References
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Rondanelli, M., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5539. [Link]
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Jayanthi, S., & Subhashini, R. (2021). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. ProQuest. [Link]
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Jayanthi, S., & Subhashini, R. (2021). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. Oriental Journal of Chemistry, 37(4). [Link]
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da Silva, F. C., et al. (2004). Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 15(5). [Link]
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Lead Sciences. (n.d.). 4-(Aminomethyl)-2-methoxyphenol. Lead Sciences. [Link]
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Kim, J., et al. (2012). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 57(5), 1335-1341. [Link]
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Cha, H. J., et al. (2022). 2-((2-(4-Iodo-2,5-dimethoxyphenyl)ethylamino)methyl)phenol (25I-NBOH) and 2-(((2-(4-chloro-2,5-dimethoxyphenyl)ethyl)amino)methyl)phenol (25C-NBOH) induce adverse effects on the cardiovascular system. Toxicology Letters, 356, 26-34. [Link]
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